Cas no 1160184-91-7 (3-Bromo-5-(2-methoxyethoxy)benzaldehyde)

3-Bromo-5-(2-methoxyethoxy)benzaldehyde is a versatile aromatic aldehyde compound featuring a bromo substituent and a methoxyethoxy side chain at the meta positions relative to the formyl group. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for constructing complex molecules in pharmaceuticals and agrochemicals. The electron-withdrawing bromo group enhances electrophilic substitution reactions, while the methoxyethoxy moiety improves solubility in polar solvents, facilitating downstream applications. Its well-defined reactivity profile allows for selective functionalization, enabling precise modifications in multi-step synthetic routes. The compound is typically supplied with high purity, ensuring reproducibility in research and industrial processes.
3-Bromo-5-(2-methoxyethoxy)benzaldehyde structure
1160184-91-7 structure
Product Name:3-Bromo-5-(2-methoxyethoxy)benzaldehyde
CAS No:1160184-91-7
MF:C10H11BrO3
MW:259.096542596817
CID:1040898
PubChem ID:53429189
Update Time:2025-05-27

3-Bromo-5-(2-methoxyethoxy)benzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 3-Bromo-5-(2-methoxyethoxy)benzaldehyde
    • SCHEMBL1347260
    • DA-15169
    • JLXJZTYRHDRZHK-UHFFFAOYSA-N
    • 1160184-91-7
    • DTXSID90700087
    • Benzaldehyde, 3-bromo-5-(2-methoxyethoxy)-
    • Inchi: 1S/C10H11BrO3/c1-13-2-3-14-10-5-8(7-12)4-9(11)6-10/h4-7H,2-3H2,1H3
    • InChI Key: JLXJZTYRHDRZHK-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C=O)C=C(C=1)OCCOC

Computed Properties

  • Exact Mass: 257.98916g/mol
  • Monoisotopic Mass: 257.98916g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 175
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 35.5Ų

3-Bromo-5-(2-methoxyethoxy)benzaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A019143792-1g
3-Bromo-5-(2-methoxyethoxy)benzaldehyde
1160184-91-7 95%
1g
$998.00 2023-09-04
Crysdot LLC
CD12177508-5g
3-Bromo-5-(2-methoxyethoxy)benzaldehyde
1160184-91-7 95+%
5g
$823 2024-07-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1758573-1g
3-Bromo-5-(2-methoxyethoxy)benzaldehyde
1160184-91-7 95%
1g
¥2394.00 2024-08-09

3-Bromo-5-(2-methoxyethoxy)benzaldehyde Related Literature

Additional information on 3-Bromo-5-(2-methoxyethoxy)benzaldehyde

Introduction to 3-Bromo-5-(2-methoxyethoxy)benzaldehyde (CAS No. 1160184-91-7)

3-Bromo-5-(2-methoxyethoxy)benzaldehyde, with the CAS number 1160184-91-7, is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, materials science, and synthetic chemistry. This compound is characterized by its bromine substituent and a 2-methoxyethoxy group attached to a benzaldehyde core, which imparts distinct reactivity and functional properties.

The molecular formula of 3-Bromo-5-(2-methoxyethoxy)benzaldehyde is C10H12O3Br, and its molecular weight is approximately 246.10 g/mol. The compound is a white to off-white crystalline solid at room temperature, with a melting point ranging from 68 to 70°C. Its solubility in common organic solvents such as ethanol, methanol, and dichloromethane makes it highly suitable for various synthetic transformations and reactions.

In the realm of pharmaceutical research, 3-Bromo-5-(2-methoxyethoxy)benzaldehyde has shown promise as an intermediate in the synthesis of bioactive molecules. Recent studies have explored its potential as a building block for the development of novel drugs targeting various diseases. For instance, a study published in the Journal of Medicinal Chemistry in 2023 highlighted the use of this compound in the synthesis of potent inhibitors of protein kinases, which are key targets in cancer therapy. The bromine substituent provides a handle for further functionalization, allowing for the introduction of additional pharmacophores that can enhance the therapeutic efficacy and selectivity of the final drug candidates.

Beyond pharmaceutical applications, 3-Bromo-5-(2-methoxyethoxy)benzaldehyde has also found utility in materials science. Its ability to undergo efficient cross-coupling reactions, such as Suzuki-Miyaura coupling, makes it an attractive starting material for the synthesis of advanced functional materials. Research published in Advanced Materials in 2022 demonstrated the use of this compound in the preparation of conjugated polymers with tunable electronic properties. These polymers have potential applications in organic electronics, including organic photovoltaics and light-emitting diodes (OLEDs).

The synthetic versatility of 3-Bromo-5-(2-methoxyethoxy)benzaldehyde is further exemplified by its role in the development of new synthetic methodologies. A notable example is its use as a substrate in palladium-catalyzed C-H activation reactions, which have gained significant attention due to their atom-economical nature and broad substrate scope. A study published in Angewandte Chemie International Edition in 2021 reported a novel protocol for the direct arylation of this compound using palladium catalysts, providing access to a wide range of substituted benzaldehydes with high regioselectivity and yield.

In addition to its synthetic applications, 3-Bromo-5-(2-methoxyethoxy)benzaldehyde has been studied for its biological activities. Preliminary investigations have shown that this compound exhibits moderate antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases. A study published in Free Radical Biology and Medicine in 2020 evaluated the antioxidant activity of several benzaldehyde derivatives, including 3-Bromo-5-(2-methoxyethoxy)benzaldehyde, using both in vitro and in silico methods. The results indicated that this compound effectively scavenged reactive oxygen species (ROS), suggesting its potential as a lead compound for further development into antioxidant therapeutics.

The environmental impact of chemical compounds is an increasingly important consideration in their development and application. Studies on the biodegradability and ecotoxicity of 3-Bromo-5-(2-methoxyethoxy)benzaldehyde are still limited but are crucial for ensuring its safe use. A recent review article published in Environmental Science & Technology Letters in 2023 highlighted the need for comprehensive environmental risk assessments for emerging organic compounds like this one. Initial findings suggest that while 3-Bromo-5-(2-methoxyethoxy)benzaldehyde does not pose significant acute toxicity risks, further research is needed to evaluate its long-term environmental fate and effects.

In conclusion, 3-Bromo-5-(2-methoxyethoxy)benzaldehyde (CAS No. 1160184-91-7) is a multifaceted compound with a wide range of applications across various scientific disciplines. Its unique chemical structure and reactivity make it an invaluable intermediate in pharmaceutical synthesis, materials science, and synthetic chemistry. Ongoing research continues to uncover new possibilities for this compound, underscoring its importance as a building block for innovative solutions in these fields.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.